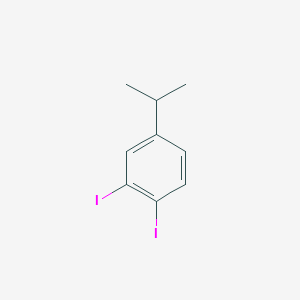

1,2-Diiodo-4-isopropylbenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-diiodo-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10I2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRINCYACLUFQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Diiodo 4 Isopropylbenzene

Regioselective Iodination Strategies of Isopropylbenzene and Related Precursors

These strategies focus on introducing iodine atoms directly onto an isopropylbenzene-based starting material. The primary challenge lies in controlling the position of iodination, as the isopropyl group is an ortho-, para-directing activator, making the synthesis of the 1,2-diiodo (ortho, meta) substitution pattern non-trivial.

Direct electrophilic aromatic iodination involves the reaction of an aromatic compound with an electrophilic iodine source. Molecular iodine (I₂) itself is a weak electrophile, necessitating the use of an activating agent or oxidant to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). researchgate.netresearchgate.netwikipedia.org

The isopropyl group on the benzene (B151609) ring directs incoming electrophiles to the ortho (position 2 and 6) and para (position 4) positions. Therefore, direct iodination of isopropylbenzene (cumene) would predominantly yield 4-iodocumene and 2-iodocumene. ontosight.ai Achieving a second iodination at the adjacent position (position 1 or 3) to form the desired 1,2-diiodo-4-isopropylbenzene is challenging due to steric hindrance and the electronic deactivating effect of the first iodine atom.

However, various I₂/oxidant systems have been developed for the iodination of aromatic compounds, which could potentially be applied, though likely resulting in a mixture of isomers. acsgcipr.orgmdpi.com Progressive iodination of sterically hindered alkylbenzenes has been observed, but often requires forcing conditions and may lead to side reactions like iodo-dealkylation. organic-chemistry.orglookchem.com For instance, systems using elemental iodine activated by reagents like Selectfluor™ have been shown to progressively introduce multiple iodine atoms onto sterically hindered benzene derivatives. organic-chemistry.org

Table 1: Common I₂/Oxidant Systems for Aromatic Iodination

| Oxidant/Activating Agent | Typical Solvent(s) | Comments |

| Nitric Acid (HNO₃) | Acetic Acid | A classic method where the oxidant generates the electrophilic iodine species. wikipedia.org |

| Periodic Acid (HIO₄) / PSPIA | Acetonitrile | Polymer-supported periodic acid (PSPIA) offers easier workup and catalyst regeneration. researchgate.net |

| Selectfluor™ (F-TEDA-BF₄) | Acetonitrile | A powerful system for iodinating even deactivated or sterically hindered arenes. organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfuric Acid | Creates a strong electrophilic I⁺ reagent capable of diiodinating arenes. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Water, Acetic Acid | Considered a "green" oxidant, often used with a catalyst. acsgcipr.org |

This table presents generalized systems for aromatic iodination; specific applicability and regioselectivity for the target compound may vary.

Modern synthetic chemistry has seen the rise of metal-catalyzed C-H activation as a powerful tool for functionalizing aromatic rings. Palladium-catalyzed C-H iodination, for example, offers an alternative to classical electrophilic substitution. nih.govmdpi.com These reactions often proceed under milder conditions and can exhibit different regioselectivity compared to traditional methods.

The mechanism typically involves the formation of an organometallic intermediate, such as an alkenyl palladacycle, through a turnover-limiting C-H activation step. nih.gov However, achieving regioselectivity on a simple substrate like isopropylbenzene without a directing group remains a significant hurdle. For the synthesis of a specific isomer like this compound, a substrate bearing a removable directing group would likely be necessary to guide the catalyst to the desired C-H bonds.

Halogen exchange, particularly the Finkelstein reaction, is a classic method for preparing alkyl iodides. byjus.comiitk.ac.in While traditional Finkelstein conditions (sodium iodide in acetone) are ineffective for unactivated aryl halides, a modified version known as the "aromatic Finkelstein reaction" has been developed. wikipedia.org This transformation typically uses a copper(I) or nickel(II) catalyst to facilitate the exchange of aryl bromides or chlorides for iodides. organic-chemistry.orgnih.gov

This strategy is highly viable for synthesizing this compound, provided a suitable dihalo-precursor, such as 1,2-dibromo-4-isopropylbenzene, is available. chemspider.com The reaction is driven to completion by using an iodide salt, with the choice of catalyst, ligand, and solvent being crucial for high conversion. organic-chemistry.org

Table 2: Typical Conditions for the Aromatic Finkelstein Reaction

| Catalyst | Ligand | Iodine Source | Typical Solvent | Temperature |

| Copper(I) Iodide (CuI) | Diamines (e.g., 1,10-Phenanthroline) | Sodium Iodide (NaI) | Dioxane, DMF | 110-140 °C |

| Nickel(II) Bromide (NiBr₂) | Trialkylphosphine (e.g., PBu₃) | Potassium Iodide (KI) | HMPA, DMF | 50-140 °C |

This table summarizes general conditions for the copper- or nickel-catalyzed conversion of aryl bromides/chlorides to aryl iodides. wikipedia.orgorganic-chemistry.orgnih.gov

Conversion from Alternative Aromatic Precursors

This approach involves multi-step syntheses starting from precursors that allow for the unambiguous placement of functional groups, which are then converted into the desired iodo substituents. These methods generally offer superior regiocontrol compared to direct iodination.

The Sandmeyer reaction is a powerful and reliable method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate. ucla.eduwikipedia.orgnih.gov To synthesize this compound, a precursor with amino groups at the 1- and 2-positions would be ideal.

A plausible, though multi-step, synthetic route could begin with a readily available starting material like 4-isopropylaniline (B126951). The sequence could involve:

Iodination of 4-isopropylaniline to introduce the first iodine atom, likely at an ortho position (e.g., to form 2-iodo-4-isopropylaniline).

Nitration to introduce a nitro group at the remaining ortho position.

Reduction of the nitro group to an amine, yielding a diaminophenyl precursor.

A final Sandmeyer reaction (diazotization of the second amino group followed by treatment with an iodide source like KI) to install the second iodine atom.

While longer, this pathway provides excellent control over the final substitution pattern, a significant advantage over direct iodination strategies. organic-chemistry.orgnumberanalytics.com

Iododeboronation is the reaction of an arylboronic acid or its ester with an electrophilic iodine source to form an aryl iodide. This reaction is typically fast and high-yielding. To synthesize this compound using this method, a key intermediate would be 4-isopropyl-1,2-phenylenediboronic acid.

The synthesis of this specific diboronic acid precursor could be challenging. An alternative organometallic strategy involves halogen-metal exchange. For instance, starting with 1,2-dibromo-4-isopropylbenzene, a selective bromine-lithium exchange followed by quenching with an electrophilic iodine source could be envisioned. nih.govnih.gov However, controlling the selectivity of the exchange with two bromine atoms present can be difficult. The development of methods to convert aromatic amines into boronates could also provide a pathway to the necessary precursors. pku.edu.cn

Chemo- and Regioselectivity in Multi-Substituted Arene Synthesis

The synthesis of this compound presents a significant challenge in controlling chemo- and regioselectivity. The directing effects of the substituents on the aromatic ring, namely the isopropyl group and the two iodine atoms, govern the position of electrophilic attack and, consequently, the feasibility of achieving the desired isomer.

The isopropyl group is an activating, ortho, para-directing group due to its electron-donating nature through inductive effects and hyperconjugation. sigmaaldrich.comcymitquimica.com This means that in an electrophilic substitution reaction on 4-isopropylbenzene, the incoming electrophile will preferentially add to the positions ortho or para to the isopropyl group. Conversely, iodine is a deactivating but also an ortho, para-directing group. nih.gov Its deactivating nature stems from its electronegativity, which withdraws electron density from the ring inductively, while the ortho, para-directing effect is due to the donation of lone-pair electrons through resonance. organic-chemistry.org

In a potential direct di-iodination of 4-isopropylbenzene (p-cymene), the first iodination would yield a mixture of isomers, primarily 2-iodo-4-isopropylbenzene (ortho to the isopropyl group) and 1-iodo-4-isopropylbenzene (B97330) (para position is blocked). The steric hindrance from the bulky isopropyl group can influence the ratio of ortho to para substitution, often favoring the less hindered para position when available. sigmaaldrich.com

The introduction of the second iodine atom is then directed by both the isopropyl group and the first iodine atom. For instance, if the intermediate is 2-iodo-4-isopropylbenzene, the second iodination would be directed to the positions ortho and para to the existing iodine and ortho and meta to the isopropyl group. The interplay of these directing effects makes achieving the specific 1,2-diiodo substitution pattern challenging, often leading to a mixture of isomers.

A more controlled approach involves a multi-step synthesis, potentially starting from a precursor like 4-isopropylaniline. The amino group is a strong activating, ortho, para-directing group. Iodination of 4-isopropylaniline would likely occur at the positions ortho to the amino group. Subsequently, the amino group can be removed or converted to another functional group through diazotization, followed by a Sandmeyer-type reaction to introduce the second iodine atom. orgsyn.org This strategy allows for a more predictable control over the regiochemistry.

The table below summarizes the directing effects of the relevant functional groups.

| Functional Group | Activating/Deactivating | Directing Effect |

| Isopropyl (-CH(CH₃)₂) | Activating | ortho, para |

| Iodine (-I) | Deactivating | ortho, para |

| Amino (-NH₂) | Strongly Activating | ortho, para |

This table illustrates the directing effects of substituents relevant to the synthesis of this compound.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly important in the synthesis of chemical compounds, including halogenated arenes like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. chemicalbook.comsigmaaldrich.com

Solvent Selection: Traditional iodination reactions often employ chlorinated solvents such as dichloromethane (B109758) or chloroform, which are toxic and environmentally harmful. sigmaaldrich.com Green chemistry encourages the use of more benign solvents. For iodination reactions, alternatives include water, ethanol, and polyethylene (B3416737) glycol (PEG). chemicalbook.comacademie-sciences.fr In some cases, solvent-free reaction conditions, such as mechanical grinding, can be employed, which significantly reduces waste and simplifies purification. fluorochem.co.ukgoogle.com

Reagent Choice: The choice of iodinating agent and oxidant is crucial for a green synthesis. While elemental iodine is the most atom-economical source of iodine, it often requires an oxidizing agent to generate the electrophilic iodine species. lumenlearning.com Historically, heavy metal-based oxidants have been used, but greener alternatives are now preferred. These include hydrogen peroxide, potassium peroxodisulfate, and even household bleach (sodium hypochlorite), which is an inexpensive and readily available oxidant. academie-sciences.frrsc.org The use of solid-supported reagents can also facilitate easier separation and recycling.

Catalysis: The use of catalysts can enhance reaction rates and selectivity, often under milder conditions, which contributes to energy savings. For instance, copper(II) oxide has been shown to act as a recyclable catalyst in the α-iodination of aromatic ketones, where it also neutralizes the HI byproduct. orgsyn.org

The following table provides a comparative overview of traditional versus green approaches for aromatic iodination.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvents | Chlorinated solvents (e.g., CHCl₃, CCl₄) | Water, ethanol, PEG, solvent-free |

| Oxidants | Heavy metal salts (e.g., lead, chromium) | H₂O₂, K₂S₂O₈, NaOCl (bleach) |

| Catalysts | Often stoichiometric reagents | Recyclable catalysts (e.g., CuO) |

| Waste | Significant generation of hazardous waste | Reduced waste, easier workup |

This interactive table compares traditional and green chemistry approaches to aromatic iodination.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Reactivity and Mechanistic Investigations of 1,2 Diiodo 4 Isopropylbenzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. The presence of two iodine atoms in 1,2-diiodo-4-isopropylbenzene makes it a versatile substrate for such transformations. The carbon-iodine bond is the most reactive among the carbon-halogen bonds in these catalytic cycles, making iodoarenes highly effective coupling partners. The differential reactivity of the two C-I bonds, influenced by the electronic and steric effects of the adjacent iodine and the para-isopropyl group, can potentially allow for selective mono- or di-functionalization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide for the formation of C-C bonds. For this compound, this reaction would provide a route to substituted biphenyls or other arylated derivatives.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, the expected reaction would proceed via the standard catalytic cycle. This involves the oxidative addition of the palladium(0) catalyst to one of the C-I bonds, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The presence of two iodine atoms allows for the possibility of a twofold coupling to generate a terphenyl-like structure. The relative position of the iodo groups and the isopropyl substituent would influence the regioselectivity and reaction rates.

Table 1: Generalized Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ or similar | Na₂CO₃, K₂CO₃, or other | Mono- or diarylated product |

Heck and Sonogashira Coupling Reactions

The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, both typically catalyzed by palladium complexes. These reactions are fundamental for the formation of substituted alkenes and alkynes, respectively.

For this compound, a Heck reaction would lead to the formation of styrenyl-type products, and a Sonogashira coupling would yield arylalkynes. The Sonogashira reaction often employs a copper(I) co-catalyst in addition to the palladium catalyst. The reactivity of the C-I bonds in this compound makes it a suitable substrate for these transformations, with the potential for sequential or dual couplings.

Table 2: Generalized Heck and Sonogashira Reactions of this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product |

| Heck | This compound | Alkene | Pd(OAc)₂/phosphine (B1218219) ligand | Alkenylated benzene (B151609) derivative |

| Sonogashira | This compound | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynylated benzene derivative |

Negishi and Stille Coupling Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, while the Stille coupling utilizes an organotin reagent, both catalyzed by palladium or nickel complexes. These reactions are known for their broad functional group tolerance.

In the context of this compound, Negishi and Stille couplings would serve as alternative methods for C-C bond formation, allowing for the introduction of a wide range of alkyl, vinyl, or aryl groups. The general mechanism follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination. The choice between these methods often depends on the specific functional groups present in the coupling partners and the desired reactivity.

Table 3: Generalized Negishi and Stille Reactions of this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |

| Negishi | This compound | Organozinc reagent | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Alkylated/arylated benzene derivative |

| Stille | This compound | Organotin reagent | Pd(PPh₃)₄ | Alkylated/arylated benzene derivative |

Buchwald-Hartwig Amination and Related C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction has become a vital tool for the preparation of anilines and their derivatives.

For this compound, the Buchwald-Hartwig amination would enable the introduction of primary or secondary amine functionalities. The reaction typically requires a palladium catalyst with a specialized phosphine ligand and a strong base. The presence of two iodine atoms offers the possibility of synthesizing di-amino-substituted isopropylbenzene derivatives, which could be valuable building blocks in medicinal chemistry and materials science.

Table 4: Generalized Buchwald-Hartwig Amination of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |

| This compound | Primary or secondary amine | Pd₂(dba)₃/XPhos or similar | NaOt-Bu, K₃PO₄, or other | Mono- or di-aminated product |

Dual and Sequential Functionalization Strategies

The presence of two reactive sites on this compound opens up opportunities for dual and sequential functionalization. By carefully controlling the reaction conditions, such as the stoichiometry of the reagents, temperature, and choice of catalyst, it is theoretically possible to achieve selective mono-functionalization at one of the C-I positions. The resulting mono-substituted product could then be subjected to a second, different cross-coupling reaction to introduce a second, distinct functional group.

This stepwise approach would allow for the synthesis of highly complex and unsymmetrically substituted aromatic compounds. For instance, a Sonogashira coupling could be performed first, followed by a Suzuki-Miyaura coupling on the remaining C-I bond, leading to a product with both an alkynyl and an aryl substituent. The success of such strategies would depend on the subtle differences in reactivity between the two C-I bonds and the ability to fine-tune the catalytic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The this compound molecule is not ideally suited for traditional SNAr reactions. The isopropyl group is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. Furthermore, there are no strong electron-withdrawing groups on the ring to stabilize the negative charge of the intermediate carbanion. masterorganicchemistry.com Therefore, under standard SNAr conditions, this compound is expected to be largely unreactive. For SNAr to occur, very harsh reaction conditions or the use of a very strong nucleophile would likely be necessary. The primary mode of reactivity for this compound remains the transition-metal-catalyzed cross-coupling reactions at the carbon-iodine bonds.

Aryne Formation Mechanisms and Reactivity

This compound is a key precursor for the in-situ generation of 4-isopropylbenzyne, a highly reactive aryne intermediate. wikipedia.org Arynes are derived from an aromatic ring by the formal removal of two adjacent substituents, resulting in a strained "triple" bond within the ring. wikipedia.orgtcichemicals.com The generation of 4-isopropylbenzyne from its diiodo precursor can be achieved through several established methods, typically involving dehalogenation.

Common methods for generating arynes from 1,2-dihaloarenes include:

Reaction with Strong Bases: Treatment with strong bases such as sodium amide (NaNH₂), lithium diisopropylamide (LDA), or n-butyllithium (nBuLi) can induce elimination of hydrogen iodide (HI), although this is more common with halobenzenes bearing an ortho-hydrogen. tcichemicals.com

Dehalogenation with Metals: The use of metals like magnesium can effect a dehalogenation reaction to generate the aryne. wikipedia.org

Once formed, 4-isopropylbenzyne is extremely reactive due to its high strain and the low-lying LUMO (Lowest Unoccupied Molecular Orbital), which makes it a potent electrophile. wikipedia.org It readily undergoes reactions with a wide variety of trapping agents. The electron-donating nature of the isopropyl group can influence the regioselectivity of these reactions.

Key reaction types for arynes include:

Nucleophilic Additions: Nucleophiles will attack the strained triple bond.

Pericyclic Reactions: Arynes are excellent dienophiles in Diels-Alder reactions and can participate in other pericyclic processes like ene reactions. wikipedia.orgnih.gov For example, arynes react with 1,4-dihydropyridines in an intermolecular ene reaction to afford arylated dihydropyridine (B1217469) products. nih.gov

Dimerization: In the absence of a suitable trapping agent, benzyne (B1209423) intermediates will dimerize to form biphenylene. wikipedia.org

The choice of generating method and reaction conditions is crucial as it can be tailored for specific synthetic applications, leveraging the versatile reactivity of the aryne intermediate. pdx.edu

Table 1: Selected Methods for Aryne Generation

| Precursor Type | Reagent(s) | Conditions | Description |

| 1,2-Dihaloarenes | Strong Base (e.g., nBuLi, LDA) | Low Temperature | Elimination reaction, typically requiring an adjacent proton. tcichemicals.com |

| 1,2-Dihaloarenes | Active Metals (e.g., Mg) | Varies | Reductive dehalogenation to form the aryne. wikipedia.org |

| o-Silylaryl Triflates | Fluoride Source (e.g., CsF, TBAF) | Mild | A widely used and mild method for aryne generation. tcichemicals.compdx.edu |

| Anthranilic Acids | Nitrite Source (e.g., Amyl Nitrite) | Mild | Diazotization followed by decomposition to lose N₂ and CO₂. tcichemicals.com |

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-iodine bonds in this compound are susceptible to metal-halogen exchange, providing access to valuable organometallic intermediates. These reagents invert the polarity at the carbon center, transforming it from an electrophilic site into a potent nucleophilic one.

Organolithium Compounds: Reaction of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures can lead to a stepwise iodine-lithium exchange. The first exchange typically occurs at the less sterically hindered iodine atom. The resulting aryllithium species is a powerful nucleophile and base, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, esters). If a second equivalent of organolithium reagent is used, a dilithio species can potentially be formed, or elimination to the aryne may occur, depending on the reaction conditions. tcichemicals.com

Grignard Reagents: The formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal. This reaction can lead to a mono-Grignard or a di-Grignard reagent. These organomagnesium compounds are also strong nucleophiles, though generally less reactive and more selective than their organolithium counterparts. They are widely used in organic synthesis for forming new carbon-carbon bonds.

The reactivity of these organometallic intermediates is influenced by the isopropyl group, which can exert steric and electronic effects on subsequent reactions.

Table 2: Formation and Exemplary Reactions of Organometallic Intermediates

| Organometallic Type | Formation Reagent | Intermediate Formed | Example Reaction with Electrophile (E+) | Product Type |

| Organolithium | n-Butyllithium (n-BuLi) | 4-Isopropyl-2-iodophenyllithium | Reaction with CO₂ followed by workup | 4-Isopropyl-2-iodobenzoic acid |

| Grignard Reagent | Magnesium (Mg) | (4-Isopropyl-2-iodophenyl)magnesium iodide | Reaction with an aldehyde (R-CHO) | (4-Isopropyl-2-iodophenyl)(R)methanol |

Reductive Dehalogenation and Other Reduction Pathways

Reductive dehalogenation represents a significant reaction pathway for this compound, where one or both iodine atoms are replaced by hydrogen atoms. This transformation can be desirable for the synthesis of less halogenated compounds or can occur as a competing side reaction during other transformations, such as attempts to form organometallic reagents.

Common methods for reductive dehalogenation include:

Catalytic Hydrogenation: This involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate). This method can sequentially remove the iodine atoms.

Metal/Acid Systems: Active metals like zinc or tin in the presence of an acid (e.g., acetic acid or hydrochloric acid) can effectively reduce the carbon-iodine bonds.

Hydride Reagents: Strong hydride donors can sometimes effect dehalogenation, although this is less common for aryl iodides compared to other methods.

The stepwise reduction is possible, allowing for the selective formation of 4-isopropyl-1-iodobenzene from this compound, or complete dehalogenation to yield isopropylbenzene. The selectivity often depends on the choice of reducing agent and the control of reaction conditions such as temperature and reaction time.

Radical Reactions and Mechanistic Aspects

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making this compound susceptible to homolytic cleavage to form aryl radical intermediates. This process can be initiated by heat, ultraviolet light, or radical initiators.

The formation of a 4-isopropyl-2-iodophenyl radical opens up several reaction pathways:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent molecule or another hydrogen donor in the reaction mixture to yield 4-isopropyl-1-iodobenzene.

Radical Addition: The radical can add to unsaturated systems like alkenes or alkynes.

Intramolecular Reactions: In suitably designed systems, the radical could undergo intramolecular cyclization.

Theoretical studies on analogous compounds like ethylbenzene (B125841) have shown that radical intermediates, such as those formed from OH radical addition, can react with atmospheric gases like O₂ and NO₂. mdpi.com These reactions lead to a variety of oxidation products, including phenols, aldehydes, and nitro compounds, through complex mechanisms involving peroxy and alkoxy radicals. mdpi.com While specific studies on radical reactions of this compound are not prevalent, these established principles suggest that under radical-promoting conditions, a complex mixture of products could arise, particularly in the presence of oxygen or other radical trapping agents.

Theoretical and Experimental Mechanistic Elucidation of Key Transformations

Understanding the diverse reactivity of this compound requires a combination of experimental observations and theoretical calculations. This dual approach is critical for elucidating the mechanisms of its key transformations, such as aryne formation and subsequent reactions.

Experimental Approaches:

Trapping Experiments: The transient existence of the 4-isopropylbenzyne intermediate is confirmed by trapping it with reactive partners like furans or dienes to form stable Diels-Alder cycloadducts. tcichemicals.com

Competition Experiments: By allowing a reactive intermediate to choose between two or more substrates, relative reaction rates can be determined, providing insight into the selectivity of the intermediate. pdx.edu

Kinetic Isotope Effects (KIE): Measuring the difference in reaction rates between isotopically labeled and unlabeled substrates can reveal information about bond-breaking steps in the rate-determining transition state. pdx.edu

Spectroscopic Analysis: NMR and other spectroscopic methods are used to identify the structures of products and, in some cases, reaction intermediates.

Theoretical and Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern mechanistic studies. mdpi.comscirp.org They are used to calculate the energies of reactants, intermediates, transition states, and products. nih.gov This information helps to map out the potential energy surface of a reaction, identify the most likely pathway, and predict regioselectivity. researchgate.net For instance, DFT calculations can support a concerted mechanism for reactions like the aryne ene reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that a calculated transition state correctly connects the desired reactants and products. researchgate.net

Analysis of Molecular Orbitals: Studying the frontier molecular orbitals (HOMO and LUMO) helps explain the reactivity and selectivity of the compound and its intermediates. wikipedia.org

The synergy between these methods is powerful. For example, experimental results showing the formation of a specific regioisomer in an aryne trapping reaction can be explained by DFT calculations that show a lower activation energy for the corresponding reaction pathway. pdx.eduresearchgate.net

Table 3: Methods for Mechanistic Elucidation

| Mechanistic Question | Experimental Method | Theoretical Method | Insights Gained |

| Is an aryne intermediate formed? | Trapping with dienes | Calculation of aryne stability | Confirmation of a transient intermediate. wikipedia.orgtcichemicals.com |

| What is the reaction pathway? | Kinetic studies, product analysis | DFT energy profiling, IRC calculations | Identifies lowest energy path, rules out alternatives. mdpi.comresearchgate.net |

| Why is the reaction regioselective? | Analysis of product isomer ratios | Calculation of transition state energies for different isomers | Explains preference for one product over another. pdx.edu |

| What is the nature of the transition state? | Kinetic Isotope Effect (KIE) studies | Geometry optimization of transition state structures | Provides detail on bond making/breaking in the crucial step. pdx.edu |

Applications of 1,2 Diiodo 4 Isopropylbenzene As a Versatile Synthetic Building Block

Precursor for Advanced Aromatic and Polycyclic Systems

The ortho-diiodo substitution pattern is a gateway to the construction of fused aromatic ring systems through reactions that form multiple carbon-carbon bonds in a single or sequential process.

1,2-Diiodo-4-isopropylbenzene is a prime precursor for generating 4-isopropylbenzyne, a highly reactive intermediate that can be trapped in cycloaddition reactions to build larger aromatic frameworks. The treatment of 1,2-diiodo-arenes with strong bases like n-butyllithium or lithium diisopropylamide (LDA) leads to the formation of an aryne. This intermediate can then undergo a [2+2+2] cycloaddition with two equivalents of an alkyne to construct a substituted naphthalene (B1677914) ring. beilstein-journals.orgnih.gov

Alternatively, a [4+2] cycloaddition (Diels-Alder reaction) between the aryne and a suitable diene can produce a dihydronaphthalene scaffold, which can subsequently be aromatized to the corresponding naphthalene derivative. rsc.org This strategy allows for the regioselective synthesis of polysubstituted naphthalenes, which are important motifs in various functional materials and biologically active molecules. beilstein-journals.orgnih.gov While specific examples detailing the use of the 4-isopropyl derivative are not extensively documented, the underlying aryne chemistry is a well-established and powerful method for which it is an ideal substrate. beilstein-journals.orgnih.gov Similarly, anthracenes can be constructed through more complex multi-step cycloaddition strategies originating from aryne precursors. nih.gov

The dual iodine atoms on the benzene (B151609) ring facilitate the construction of complex, fused heterocyclic systems through sequential, palladium-catalyzed cross-coupling and annulation reactions. The differential reactivity of the carbon-iodine bonds can be exploited to introduce different functionalities in a stepwise manner. A common and powerful strategy involves an initial Sonogashira coupling of the diiodo-arene with a terminal alkyne that contains a tethered nucleophile (such as an alcohol, amine, or thiol). wikipedia.orglibretexts.orgorganic-chemistry.org

Following this initial coupling, a second, intramolecular cyclization reaction can be induced. This cyclization, often catalyzed by copper or palladium, involves the attack of the tethered nucleophile onto the alkyne, followed by a subsequent coupling event at the second iodine position to close the heterocyclic ring. This approach has been successfully used to synthesize a variety of fused heterocycles, such as substituted benzo[b]thiophenes and benzofurans. elsevierpure.com For example, the reaction of a dihalo-benzene with a terminal alkyne bearing a sulfanyl (B85325) group can lead to the formation of a benzo[b]thiophene derivative. elsevierpure.com The this compound scaffold is perfectly suited for such tandem reactions, offering a platform to build a diverse range of complex heterocyclic structures. rsc.orgresearchgate.net

The rigid geometry and dual reactive sites of this compound make it an excellent component for the synthesis of macrocycles and the engineering of supramolecular structures. cam.ac.ukwhiterose.ac.uk Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to link the diiodo-arene unit with other molecular fragments in an intramolecular fashion to form large ring structures. wikipedia.orgsemanticscholar.org These macrocycles are of significant interest in medicinal chemistry and materials science. semanticscholar.orgnih.gov

Beyond covalent synthesis, the two iodine atoms are powerful halogen bond (XB) donors. Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base (like an oxygen, nitrogen, or sulfur atom). uchile.clnsf.gov In substituted 1,2-diiodobenzenes, these interactions can direct molecules to self-assemble into well-defined supramolecular architectures like chains, sheets, or capsules. acs.orgnih.govdiva-portal.org Studies on analogous molecules, such as 1,2-diiodo-4,5-dimethoxybenzene (B11539), have shown that C–I···O and C–I···I interactions are the dominant forces in their crystal packing, leading to the formation of linear chains and more complex arrays. uchile.clnih.gov this compound is expected to form similar robust assemblies, making it a valuable tool for designing and constructing novel supramolecular materials.

Building Block in Materials Science and Polymer Chemistry

In the realm of materials science, this compound provides a foundation for creating functional organic materials, including conjugated polymers for electronics and precisely ordered crystalline solids.

Conjugated polymers are a class of organic materials with unique electronic and optical properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of these polymers often relies on the polymerization of highly functionalized monomers. This compound is an ideal starting point for creating such monomers due to the versatility of its two C-I bonds in cross-coupling reactions.

The Sonogashira and Suzuki reactions are cornerstones of this synthetic approach. wikipedia.orgresearchgate.net By performing sequential cross-couplings, one can introduce different π-conjugated groups (e.g., aryl or ethynyl (B1212043) moieties) at the 1- and 2-positions of the benzene ring. This stepwise functionalization allows for the precise construction of complex and often unsymmetrical monomers. These monomers can then be polymerized, for instance, through a subsequent Suzuki polycondensation, to yield well-defined conjugated polymers with tailored electronic properties. researchgate.net The isopropyl group helps to ensure the solubility of both the monomer and the final polymer, which is crucial for solution-based processing and device fabrication.

Table 1: Selected Palladium-Catalyzed Cross-Coupling Reactions for Monomer Synthesis This table presents common cross-coupling reactions for which this compound is a suitable substrate for building complex organic molecules and monomers.

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)–C(sp²) |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | C(sp²)–C(sp) |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(0) complex, Base (e.g., Et₃N) | C(sp²)–C(sp²) |

| Stille Coupling | Aryl/Vinyl Halide + Organotin Compound | Pd(0) complex (e.g., Pd(PPh₃)₄) | C(sp²)–C(sp²) |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | Pd(0) complex, Bulky Phosphine (B1218219) Ligand, Base | C(sp²)–N |

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the intermolecular interactions between molecules. researchgate.net this compound is an excellent scaffold for crystal engineering due to the strong and highly directional nature of the halogen bonds formed by its iodine atoms. uchile.clnih.gov

As established in studies of related diiodo-aromatic compounds, the iodine atoms act as reliable halogen bond donors, interacting with a wide range of acceptors such as ethers, carbonyls, amines, and even other halogens. acs.orgoup.com For example, in the crystal structure of 1,2-diiodo-4,5-dimethoxybenzene, a C–I···O synthon dominates, organizing the molecules into linear chains. nih.gov These chains are further interlinked by weaker C–I···I interactions. This ability to form predictable and robust supramolecular synthons allows for the rational design of complex, multi-component crystalline materials. By co-crystallizing this compound with suitable halogen bond acceptors, it is possible to construct a variety of architectures, from one-dimensional tapes to two-dimensional sheets and three-dimensional networks, with potential applications in areas such as non-linear optics or host-guest chemistry. researchgate.netoup.com

Table 2: Geometric Parameters of Halogen Bonds in Related Diiodo-Aromatic Systems Data from crystallographic studies of 1,2-diiodo-4,5-dimethoxybenzene and 1,2-diiodotetrafluorobenzene, illustrating the typical geometries of halogen bonds that this compound is expected to form.

| Donor | Acceptor | Interaction Type | Distance (d, Å) | Angle (∠C–I···A, °) |

| C–I | Oxygen (methoxy) | C–I···O | ~3.0 - 3.1 | > 165 |

| C–I | Iodine | C–I···I | ~3.8 - 4.0 | ~160 (Type I) or ~90 (Type II) |

| C–I | Sulfur (thiocarbonyl) | C–I···S | ~3.1 - 3.3 | > 170 |

| C–I | Nitrogen (pyridine) | C–I···N | ~2.8 - 3.0 | > 170 |

Source: Data synthesized from crystallographic reports on diiodobenzene derivatives. uchile.clacs.orgnih.gov

Utility in Ligand and Catalyst Development

The ortho-diiodo arrangement in this compound is a pivotal feature for the synthesis of bidentate ligands, which are crucial components of many homogeneous catalysts. Bidentate ligands can chelate to a metal center, forming a stable cyclic structure that can significantly influence the catalyst's activity, selectivity, and stability.

The synthesis of bidentate phosphine ligands, a prominent class of ligands in catalysis, can be readily envisioned starting from this compound. A common strategy involves the reaction of the diiodo precursor with phosphinating agents. For instance, a double cross-coupling reaction with secondary phosphines or their equivalents can install two phosphino (B1201336) groups onto the aromatic ring. The isopropyl group at the 4-position can sterically and electronically tune the resulting ligand, influencing the geometry and reactivity of the metal complex it coordinates to.

While direct examples showcasing this compound in ligand synthesis are not extensively documented, the utility of analogous 1,2-dihaloarenes is well-established. wikipedia.org For example, 1,2-dibromobenzene (B107964) and 1,2-diiodobenzene (B1346971) are common precursors for the synthesis of various bidentate ligands. These reactions typically proceed through a dilithiation followed by quenching with a chlorophosphine, or via a palladium-catalyzed phosphination. wikipedia.org The principles of these transformations are directly applicable to this compound.

A general synthetic route to a bidentate phosphine ligand from a 1,2-dihaloarene is outlined below:

Table 1: General Synthesis of Bidentate Phosphine Ligands from 1,2-Dihaloarenes

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 1,2-Dihaloarene | 1. n-BuLi 2. R₂PCl | 1,2-Bis(dialkyl/diarylphosphino)benzene | Introduction of phosphine groups |

The resulting bidentate phosphine ligand, bearing a 4-isopropyl substituent, could then be complexed with various transition metals (e.g., palladium, rhodium, nickel) to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The steric bulk of the isopropyl group can create a specific chiral pocket around the metal center, which is particularly desirable for asymmetric catalysis.

Furthermore, the ortho-diiodo functionality allows for the synthesis of other types of bidentate ligands beyond phosphines. For example, reaction with appropriate nucleophiles could lead to the formation of ligands containing nitrogen, oxygen, or sulfur donor atoms, or mixed-donor ligands (e.g., P,N or P,O ligands). nih.gov These ligands can offer different coordination properties and catalytic activities.

Development of Novel Synthetic Methodologies

The unique reactivity of the two ortho-positioned iodine atoms in this compound makes it an ideal substrate for the development of novel synthetic methodologies, particularly those involving tandem, domino, or cascade reactions. The significant difference in reactivity between the C-I bond and other C-H or C-C bonds allows for selective transformations.

One of the most powerful applications of 1,2-dihaloarenes is in the synthesis of polycyclic aromatic compounds and heterocycles through sequential cross-coupling and cyclization reactions. For instance, this compound could serve as a linchpin in the construction of functionalized carbazoles, phenazines, or other complex fused systems. organic-chemistry.org A typical strategy involves a first cross-coupling reaction at one C-I bond, followed by an intramolecular cyclization involving the second C-I bond.

The following table illustrates a representative tandem reaction using a 1,2-dihaloarene to synthesize a carbazole (B46965) derivative, a methodology that could be adapted for this compound.

Table 2: Illustrative Tandem Synthesis of a Carbazole Derivative

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|---|

| 1 | 1,2-Dihaloarene | Aniline derivative | Pd catalyst, Base | N-(2-haloaryl)aniline derivative | Buchwald-Hartwig Amination |

The presence of the two iodine atoms also facilitates the exploration of novel cyclization strategies. For example, reaction with bifunctional reagents can lead to the formation of heterocyclic rings in a single step. The aminocarbonylation of 1,2-diiodoarenes to form phthalimides is a classic example of such a transformation. researchgate.net

Moreover, the high reactivity of the C-I bonds makes this compound a suitable substrate for metal-catalyzed reactions that proceed through different mechanisms, such as those involving benzyne (B1209423) intermediates. The controlled generation of a benzyne from a 1,2-dihaloarene can be a powerful tool for the construction of complex molecules. The isopropyl group would act as a directing and solubilizing group in these transformations.

The development of new synthetic methods is crucial for advancing the field of organic chemistry, and versatile building blocks like this compound provide a platform for innovation. Its unique combination of reactive sites and a tuning substituent makes it a valuable tool for chemists seeking to construct complex molecules with high efficiency and selectivity.

Advanced Spectroscopic and Structural Elucidation Studies of 1,2 Diiodo 4 Isopropylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformational dynamics of 1,2-diiodo-4-isopropylbenzene in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic and isopropyl protons. The aromatic protons, due to their distinct electronic environments influenced by the iodine and isopropyl substituents, exhibit a complex splitting pattern in the aromatic region of the spectrum. The isopropyl group gives rise to a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The chemical shifts for the related compound, cumene (B47948) ((1-methylethyl)benzene), show the benzene (B151609) ring protons in the range of 7.02 to 7.34 ppm, the side-chain CH proton at 2.88 ppm, and the side-chain methyl protons at 1.24 ppm. docbrown.info For this compound, the deshielding effect of the iodine atoms would shift the aromatic proton signals further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms directly bonded to the iodine atoms experience a significant downfield shift due to the heavy atom effect. The aromatic carbons and the carbons of the isopropyl group will have distinct chemical shifts, allowing for their unambiguous assignment.

Conformational Analysis: NMR techniques, particularly through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the preferred conformation of the isopropyl group relative to the benzene ring. The rotational barrier around the C-C bond connecting the isopropyl group to the benzene ring can influence the observed chemical shifts and coupling constants. Studies on similar molecules like isopropylbenzene have indicated a preference for a planar conformation where the C-H bond of the isopropyl group lies in the plane of the benzene ring. researchgate.netnih.gov

Below is a table summarizing the expected ¹H NMR chemical shifts for this compound based on the analysis of related structures.

| Proton Type | Expected Chemical Shift (ppm) | Splitting Pattern | Notes |

| Aromatic Protons | > 7.0 | Complex Multiplets | Downfield shift due to iodine substituents. |

| Isopropyl CH | ~ 2.9 - 3.5 | Septet | |

| Isopropyl CH₃ | ~ 1.2 - 1.5 | Doublet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of this compound. These methods allow for the identification of characteristic functional groups and provide information about the molecular structure.

Characteristic Vibrational Modes:

C-I Stretching: The carbon-iodine stretching vibrations are typically observed in the far-infrared region of the spectrum, usually below 600 cm⁻¹. These are characteristic and confirm the presence of the iodo-substituents.

Aromatic C-H Stretching: These vibrations appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the isopropyl group are found just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur at lower frequencies, providing a fingerprint region for the molecule.

Studies on isopropylbenzene have provided detailed assignments of its vibrational spectra, which serve as a valuable reference for interpreting the spectra of this compound. researchgate.netnih.gov The presence of the two heavy iodine atoms will influence the vibrational frequencies, potentially leading to shifts and changes in intensity compared to the parent isopropylbenzene molecule.

The following table summarizes key expected vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-I Stretch | < 600 | IR, Raman |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in elemental composition determination.

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Isotopic Pattern: The presence of two iodine atoms will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments, although iodine is monoisotopic (¹²⁷I).

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic compounds include:

Loss of a methyl group (-CH₃): This would result in a fragment with a m/z of [M-15]⁺.

Loss of the isopropyl group (-CH(CH₃)₂): This would lead to a fragment at [M-43]⁺.

Loss of an iodine atom (-I): A significant peak would be expected at [M-127]⁺.

Loss of HI: A peak at [M-128]⁺ may also be observed.

Cleavage of the benzene ring: This can lead to a variety of smaller fragments.

The study of fragmentation patterns of related brominated compounds, such as 2,6-dibromo-4-isopropenylphenol, shows similar fragmentation behavior with the loss of a methyl radical. researchgate.net The analysis of fragmentation patterns in mass spectrometry is a well-established method for structure elucidation. libretexts.orglibretexts.org

A table summarizing the expected key fragments in the mass spectrum of this compound is provided below.

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [C₉H₁₀I₂]⁺ | 359.89 | Molecular Ion |

| [C₈H₇I₂]⁺ | 344.87 | Loss of a methyl group |

| [C₆H₄I₂]⁺ | 329.85 | Loss of the isopropyl group |

| [C₉H₁₀I]⁺ | 233.99 | Loss of an iodine atom |

X-ray Crystallography for Solid-State Structure, Intermolecular Interactions (e.g., Halogen Bonding), and Polymorphism

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.comnih.gov Different polymorphs of a substance can exhibit distinct physical properties. The study of polymorphism in diiodobenzene derivatives is an active area of research, as the subtle interplay of intermolecular forces like halogen bonding can lead to the formation of different crystal packing arrangements under various crystallization conditions. researchgate.netmdpi.comnih.gov

Application of Spectroscopic Methods in Reaction Monitoring and Mechanistic Elucidation

The spectroscopic techniques discussed above are not only crucial for characterizing the final products but are also invaluable for monitoring the progress of chemical reactions and elucidating reaction mechanisms.

Reaction Monitoring: Techniques like in-situ IR and NMR spectroscopy can be used to follow the consumption of reactants and the formation of intermediates and products in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Mechanistic Elucidation: By identifying and characterizing transient intermediates, spectroscopic methods provide critical evidence for proposed reaction mechanisms. For instance, in reactions involving this compound, spectroscopy can help to understand the role of the iodine atoms in activating the molecule for subsequent transformations. Studies on the deiodination of iodinated aromatic compounds using mass spectrometry have shown that the reaction conditions can significantly influence the observed products and provide insights into the reaction pathway. researchgate.netnih.gov Furthermore, theoretical studies combined with experimental spectroscopic data can be used to model reaction pathways and understand the energetics of different mechanistic steps. mdpi.com For example, in the iodination of other aromatic compounds, spectroscopic analysis has been used to determine the regioselectivity of the reaction and understand the directing effects of various substituents. nih.gov

Computational and Theoretical Investigations of 1,2 Diiodo 4 Isopropylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into electron distribution, bond strengths, and reactivity, which are crucial for predicting the chemical behavior of a compound.

Density Functional Theory (DFT) Studies on Bond Dissociation Energies and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It could be employed to calculate key parameters for 1,2-diiodo-4-isopropylbenzene, such as the bond dissociation energies (BDEs) of the C-I bonds and the energies of the frontier molecular orbitals (HOMO and LUMO). This information would be invaluable for predicting its reactivity in various chemical transformations, including metal-catalyzed cross-coupling reactions or photolytic processes.

However, a thorough search of scientific literature did not yield any studies that specifically report DFT calculations for the BDEs or frontier molecular orbital energies of this compound. While DFT has been applied to a wide range of organic molecules, including other halogenated and alkyl-substituted benzenes, this particular compound has not been the subject of such a published investigation. nih.govkpfu.ruresearchgate.net

Table 1: Hypothetical DFT Data for this compound

| Parameter | Calculated Value |

| C-I Bond Dissociation Energy (ortho) | Data Not Available |

| C-I Bond Dissociation Energy (meta) | Data Not Available |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| This table is for illustrative purposes only, as no specific data has been found in the literature. |

Ab Initio Methods for Molecular Properties and Reaction Pathway Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. These methods could be used to predict a variety of molecular properties for this compound, such as its dipole moment, polarizability, and vibrational frequencies. Furthermore, ab initio calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby predicting the most likely reaction pathways and transition state structures.

As with DFT studies, there is no specific mention in the searched literature of ab initio calculations being performed to determine the molecular properties or to predict reaction pathways for this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations could reveal the preferred rotational conformations of the isopropyl group relative to the benzene (B151609) ring and characterize the nature of intermolecular forces, such as van der Waals and potential halogen bonding interactions, in the condensed phase.

Despite the power of MD simulations in materials science and biochemistry, no studies have been published that focus on the conformational analysis or intermolecular interactions of this compound. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are frequently used to predict and help interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Theoretical calculations of NMR chemical shifts, vibrational frequencies, and electronic transitions can provide a basis for the assignment of experimental signals and a deeper understanding of the underlying molecular structure and electronic properties.

There is no evidence in the reviewed literature of computational studies aimed at predicting the spectroscopic parameters of this compound.

Future Research Trajectories and Emerging Opportunities for 1,2 Diiodo 4 Isopropylbenzene

Development of Novel Stereoselective Transformations

The ortho-disubstituted pattern of 1,2-Diiodo-4-isopropylbenzene makes it an intriguing substrate for the development of novel stereoselective transformations. The controlled, sequential substitution of the two iodine atoms can lead to the formation of chiral molecules, particularly atropisomers, which exhibit axial chirality due to hindered rotation around a single bond.

Future research could focus on catalytic asymmetric methods to construct molecules with multiple stereogenic axes. researchgate.net The development of such catalytic systems is a significant challenge but holds immense potential for creating functional molecules with unique chiroptical properties. researchgate.net One promising direction is the use of palladium-catalyzed cross-coupling reactions, which have been successfully employed to create stereogenic centers from enantioenriched organometallic nucleophiles. nih.gov Research into stereospecific cross-coupling protocols, such as Suzuki and Stille reactions, could transform this compound into highly functionalized, stereodefined alkenes and biaryls. rsc.org The challenge lies in controlling which iodine is substituted first and achieving high enantioselectivity in the process. This could be addressed through the design of specific chiral ligands that can differentiate between the two electronically distinct C-I bonds. Success in this area would allow for the divergent synthesis of all four stereoisomers from the same starting material by simply changing the catalyst's configuration. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow chemistry is a major trend in modern chemical manufacturing. nih.govnih.gov Flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govsyrris.com

For a substrate like this compound, flow chemistry enables the safe use of hazardous reagents and intermediates, such as organolithium species often generated during halogen-metal exchange reactions. nih.gov The high heat and mass transfer rates in microreactors allow for excellent control over highly exothermic reactions, preventing runaway conditions and improving product selectivity. syrris.comamt.uk This is particularly relevant for the synthesis of diaryliodonium salts, which are useful reagents derived from aryl iodides but involve highly exothermic steps. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Aryl Iodide Functionalization

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reactor volumes and excellent heat transfer. syrris.com |

| Reaction Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, leading to cleaner reactions. syrris.com |

| Scalability | Scaling up can be complex and non-linear, often requiring re-optimization. | Scalability is more straightforward through "numbering up" or "sizing up" reactor systems. nih.gov |

| Reaction Speed | Can be slow due to limitations on heating and reagent addition rates. | Enables superheating and rapid mixing, significantly reducing reaction times. syrris.com |

Furthermore, integrating flow reactors with automated synthesis platforms can dramatically accelerate research and development. nih.govsigmaaldrich.comchemspeed.com These automated systems can perform multi-step syntheses and reaction optimizations with high throughput, rapidly screening variables like catalysts, solvents, and temperatures. nih.govmetoree.com Such a platform could be used to quickly identify optimal conditions for the selective mono- or di-functionalization of this compound, accelerating the discovery of its synthetic utility. bohrium.com

Exploration of New Catalytic Systems for Enhanced Functionalization

While palladium catalysis is a cornerstone of cross-coupling reactions involving aryl iodides, future research will undoubtedly explore novel catalytic systems to enhance the functionalization of this compound. nih.govacs.org The goal is to develop more sustainable, cost-effective, and selective catalysts.

One emerging area is the use of gold-catalyzed reactions. acs.org Recently, a ligand-enabled Au(I)/Au(III) redox cycle was developed for the sulfonylation of aryl iodides, offering a complementary method to traditional palladium or copper systems, particularly for substrates with electron-donating groups. acs.org Exploring such systems for the sequential functionalization of this compound could provide access to novel sulfur-containing compounds. Another avenue is the development of dual-catalytic systems, where two different metal catalysts work synergistically to achieve transformations not possible with a single catalyst. researchgate.net This could enable the functionalization of otherwise unreactive sites on molecules derived from the starting diiodide. researchgate.net

Moreover, there is a strong drive towards metal-free catalytic systems to improve the sustainability of chemical synthesis. su.se For instance, methods for synthesizing aryl iodides from arylhydrazines without any metal catalysts have been developed. acs.org Research into metal-free cross-coupling reactions, potentially using hypervalent iodine reagents, could provide greener alternatives for activating the C-I bonds of this compound. su.se

Table 2: Potential Catalytic Systems for C-I Bond Functionalization

| Catalytic System | Potential Application for this compound | Key Advantage |

|---|---|---|

| Palladium Catalysis | Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions. rsc.orgmdpi.com | High reliability and broad substrate scope. |

| Gold Catalysis | C-S bond formation (sulfonylation). acs.org | Complementary reactivity, especially for electron-rich aryls. acs.org |

| Copper Catalysis | Sonogashira coupling, Ullmann condensation. acs.orgmdpi.com | Lower cost compared to palladium. |

| Dual-Catalyst Systems | Multi-component reactions, functionalization of remote sites. researchgate.net | Enables previously unattainable transformations. researchgate.net |

| Metal-Free Systems | Arylations using diaryliodonium salts or other activation methods. su.se | Avoids toxic and rare metal catalysts, improving sustainability. su.se |

Expansion into Sustainable Chemical Processes and Circular Economy Models

The principles of green chemistry and the circular economy are becoming integral to modern chemical process design. mdpi.com These frameworks aim to minimize waste, improve resource efficiency, and design products that can be reused or recycled. mdpi.comnih.gov Aryl iodides like this compound can play a role in this transition if utilized in sustainable and atom-economical reactions.

Future research will focus on developing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product. This includes exploring solvent-free reaction conditions, such as those using mechanochemical ball milling, which has been successfully applied to Sonogashira coupling reactions of aryl iodides. mdpi.com Additionally, developing recyclable catalysts, such as nano-supported systems, can significantly reduce waste and improve process efficiency.

From a circular economy perspective, the iodine atoms in this compound represent a valuable resource. osti.gov In large-scale syntheses, the iodide ions generated as byproducts are often lost. Developing methods for the recovery and reuse of iodine would be a significant step towards a more circular chemical industry. This aligns with the broader goal of shifting from a linear "take-make-dispose" model to a circular one where resources are kept in use for as long as possible. mdpi.comresearchgate.net The integration of green chemistry principles is crucial for designing new products and materials that are inherently safer and derived from renewable feedstocks, which is the cornerstone of a sustainable circular economy. mdpi.comacs.org

Advanced Applications in Functional Materials

The rigid, ortho-functionalized aromatic core that can be synthesized from this compound makes it a highly attractive building block for advanced functional materials. The isopropyl group can enhance the solubility and processability of resulting polymers or large molecules, which is often a critical factor for their application.

One of the most promising future directions is in the field of organic electronics. rsc.org Diaryl- and triarylamines, which can be synthesized from aryl halides, are key components in materials for solar cells and LEDs. su.se The unique geometry of this compound could be exploited to create novel conjugated polymers with specific three-dimensional structures. The synthesis of such polymers often relies on step-growth polycondensation techniques where dihaloaromatic monomers are essential. rsc.org The resulting materials could exhibit interesting properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics. rsc.org The ability to precisely control the stereochemistry of the linkages, as discussed in section 7.1, could lead to materials with optimized packing and charge-transport properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-diiodo-4-isopropylbenzene with high regioselectivity?

- Methodological Answer : The synthesis typically involves iodination of 4-isopropylbenzene derivatives. Direct iodination using iodine monochloride (ICl) or iodine with oxidizing agents (e.g., HNO₃) under controlled temperature (40–60°C) yields regioselective diiodination. Solvent choice (e.g., acetic acid or dichloromethane) significantly impacts reaction efficiency. For reproducibility, monitor reaction progress via TLC or HPLC, referencing retention times for intermediates .

- Data Contradiction : Some protocols suggest using Lewis acids (e.g., FeCl₃) to enhance iodination, but this may lead to over-iodination or byproducts. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm iodine positioning and steric effects of the isopropyl group.

- Spectroscopy : Use UV-Vis to study electronic transitions influenced by iodine’s heavy-atom effect. IR spectroscopy identifies C-I stretches (~500–600 cm⁻¹).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles, Mulliken charges, and steric hindrance .

Advanced Research Questions

Q. What strategies mitigate iodine’s instability during catalytic applications of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily mask iodine atoms using silyl or acetyl groups during reactive steps.

- Inert Conditions : Conduct reactions under argon/nitrogen with anhydrous solvents to prevent HI formation.

- Catalytic Systems : Pair with transition metals (e.g., Pd or Cu) to stabilize intermediates in cross-coupling reactions. Track degradation via GC-MS or iodometric titration .

- Data Gap : Limited studies exist on long-term stability under photolytic conditions. Design accelerated aging experiments with controlled UV exposure .

Q. How do steric and electronic effects of this compound influence its reactivity in aryl coupling reactions?

- Methodological Answer :

- Steric Analysis : Compare coupling yields with analogs (e.g., 1,2-dibromo-4-isopropylbenzene) to isolate steric contributions. Use Hammett constants (σ) to quantify electronic effects.

- Kinetic Studies : Perform time-resolved NMR or stopped-flow spectroscopy to measure reaction rates. Correlate with computational activation energies .

Q. What environmental or toxicity risks are associated with this compound in laboratory settings?

- Methodological Answer :

- Toxicity Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity. Reference EPA DSSTox data for analogous iodinated aromatics .

- Waste Management : Degrade iodine residues via sodium thiosulfate treatment. Quantify environmental persistence using OECD 307 biodegradation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.